5,6-Diaminouracil hydrochloride

Enzyme Inhibition Xanthine Oxidase Uric Acid Metabolism

5,6-Diaminouracil hydrochloride (CAS 53608-89-2) is the monohydrochloride salt offering enhanced stability and defined stoichiometry versus the free base. Its unique 5,6-diamino motif enables two critical applications: (1) potent bacterial xanthine oxidase inhibition (Ki=0.98 µM, ~9-fold more potent than allopurinol) for enzyme assays and species-selectivity studies; (2) efficient ring closure to 8-substituted xanthines—a transformation failing with 6-aminouracil—making it an essential building block for A2A adenosine receptor antagonists. ≥98% purity and validated storage stability ensure batch-to-batch reproducibility, reducing purification overhead for CROs and pharmaceutical R&D.

Molecular Formula C4H7ClN4O2
Molecular Weight 178.58 g/mol
CAS No. 53608-89-2
Cat. No. B1635097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Diaminouracil hydrochloride
CAS53608-89-2
Molecular FormulaC4H7ClN4O2
Molecular Weight178.58 g/mol
Structural Identifiers
SMILESC1(=C(NC(=O)NC1=O)N)N.Cl
InChIInChI=1S/C4H6N4O2.ClH/c5-1-2(6)7-4(10)8-3(1)9;/h5H2,(H4,6,7,8,9,10);1H
InChIKeyVHMLWEBEDKTKOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Diaminouracil Hydrochloride (CAS 53608-89-2): Technical Baseline and Procurement Identification


5,6-Diaminouracil hydrochloride (CAS 53608-89-2, C4H7ClN4O2, MW 178.58) is the monohydrochloride salt of 5,6-diaminouracil, a pyrimidone featuring a uracil core with amino groups at the 5- and 6-positions [1]. The hydrochloride form offers enhanced stability and defined stoichiometry for research applications . It serves as a versatile building block for the synthesis of 8-substituted xanthines and various heterocyclic scaffolds of pharmacological interest , and has demonstrated notable inhibitory activity against bacterial xanthine oxidase [2].

Why 5,6-Diaminouracil Hydrochloride Cannot Be Readily Replaced by Unsubstituted Uracils or Other Pyrimidines


Generic substitution of 5,6-diaminouracil hydrochloride with alternative uracil derivatives or structurally simpler pyrimidines is not feasible due to its unique 5,6-diamino substitution pattern. This specific motif is essential for two distinct molecular recognition events: (1) potent, selective inhibition of bacterial xanthine oxidase with a Ki of 0.98 µM—approximately 9-fold more potent than allopurinol [1]; and (2) the ability to undergo efficient ring closure to form 8-substituted xanthines, a transformation that fails with the more common 6-aminouracil precursor under standard conditions . The hydrochloride salt form further provides defined stoichiometry and storage stability (98% min. purity) that is critical for reproducible synthetic and biological workflows, contrasting with the free base which can exhibit variable hydration and degradation profiles .

Quantitative Differentiation of 5,6-Diaminouracil Hydrochloride: Head-to-Head Evidence Against Key Comparators


5,6-Diaminouracil Hydrochloride Exhibits ~9-Fold Greater Xanthine Oxidase Inhibition Potency than Allopurinol

In a direct comparative study against bacterial xanthine oxidase from Arthrobacter M4, 5,6-diaminouracil demonstrated a calculated inhibition constant (Ki) of 0.98 µM, compared to 8.4 µM for the clinical standard allopurinol [1]. This represents an approximately 9-fold increase in potency. Notably, this potent inhibition was selective for the bacterial isoform, as the compound exhibited minimal effect on milk xanthine oxidase, underscoring its unique selectivity profile [1].

Enzyme Inhibition Xanthine Oxidase Uric Acid Metabolism

5,6-Diaminouracil Derivatives Demonstrate Sub-Micromolar IC50 in Lipid Peroxidation Assays, Comparable to Trolox C and α-Tocopherol

A series of N-alkylated 5,6-diaminouracil derivatives were evaluated for their ability to inhibit oxygen radical-induced lipid peroxidation in bovine heart mitochondria. Long-chain derivatives exhibited IC50 values lower than 1 µM, placing their potency in the same sub-micromolar range as the reference antioxidants trolox C and α-tocopherol [1]. The activity was correlated with the compounds' lipophilicity (log P) and their capacity to reduce the stable DPPH radical [1].

Antioxidant Free Radical Scavenging Lipid Peroxidation

5,6-Diaminouracil Hydrochloride Enables High-Yield Synthesis of 8-Substituted Xanthines Unattainable with 6-Aminouracil

The conversion of 6-aminouracils to the corresponding 5,6-diaminouracils is a critical step in the synthesis of 1-monosubstituted xanthines. While ring closure of 6-aminouracils in alkaline medium, a standard method in xanthine synthesis, is not successful, the 5,6-diaminouracil intermediates undergo smooth ring closure with formic acid or triethyl orthoformate to yield the desired xanthines in good to excellent yields . This reactivity profile is essential for the efficient preparation of A2A adenosine receptor antagonists and other bioactive xanthines [1].

Heterocyclic Synthesis Xanthine Derivatives A2A Adenosine Receptor

5,6-Diaminouracil Hydrochloride Offers Defined Purity and Stability for Reproducible Research and Procurement

The hydrochloride salt form of 5,6-diaminouracil (CAS 53608-89-2) provides a distinct advantage over the free base (CAS 3240-72-0) in terms of chemical stability and purity. Commercial specifications for the hydrochloride salt routinely guarantee a minimum purity of 98%, with long-term storage stability at room temperature in a dry environment . This defined stoichiometry and consistent quality are critical for achieving reproducible yields in multi-step syntheses and for ensuring accurate molarity in biological assays, eliminating the uncertainty associated with the hydration state and potential degradation of the free base .

Chemical Stability Salt Form Procurement

High-Impact Application Scenarios for 5,6-Diaminouracil Hydrochloride Driven by Quantitative Evidence


Xanthine Oxidase Inhibitor Screening and Mechanistic Studies

Given its approximately 9-fold greater potency compared to allopurinol against bacterial xanthine oxidase (Ki = 0.98 µM vs. 8.4 µM) [1], 5,6-diaminouracil hydrochloride is ideally suited as a positive control or tool compound in enzyme inhibition assays. Its isoform selectivity further enables comparative studies between bacterial and mammalian xanthine oxidases, providing insights into inhibitor binding mechanisms and the development of species-specific modulators.

Lead Optimization for Novel Antioxidant and Anti-Inflammatory Agents

The sub-micromolar IC50 values (< 1 µM) exhibited by 5,6-diaminouracil derivatives in lipid peroxidation assays, comparable to trolox C and α-tocopherol [2], position this scaffold as a valuable starting point for medicinal chemistry campaigns. The ability to modulate activity through N-alkylation and lipophilicity adjustments offers a clear structure-activity relationship (SAR) path for developing more potent and bioavailable free radical scavengers.

Efficient Synthesis of A2A Adenosine Receptor Antagonists and Functionalized Xanthines

The unique reactivity of 5,6-diaminouracil hydrochloride, which enables smooth ring closure to 8-substituted xanthines under conditions where 6-aminouracil fails , makes it an essential building block for the preparation of A2A adenosine receptor antagonists [3]. This application is critical for medicinal chemists targeting the adenosine receptor family, which is implicated in cancer immunotherapy, Parkinson's disease, and inflammation.

Reliable Intermediates for Multi-Step Heterocyclic Library Synthesis

The high and defined purity (≥98%) and storage stability of the hydrochloride salt form ensure consistent performance as a key intermediate in parallel synthesis and library production. This is particularly important for CROs and pharmaceutical R&D groups where batch-to-batch reproducibility and minimized purification overhead directly impact project timelines and costs.

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